molecular formula C18H28O2 B1172634 N-Ethy CAS No. 10246-10-3

N-Ethy

Cat. No.: B1172634
CAS No.: 10246-10-3
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Description

N-Ethy, also known as this compound, is a useful research compound. Its molecular formula is C18H28O2. The purity is usually 95%.
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Properties

CAS No.

10246-10-3

Molecular Formula

C18H28O2

Synonyms

N-Ethy

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethyl Compounds

Catalytic N-Ethylation Strategies

Catalytic approaches to N-ethylation offer significant advantages over traditional methods by enabling milder reaction conditions, improved selectivity, and reduced byproduct formation.

Transition-Metal Catalyzed N-Ethylation Reactions

Transition metals play a pivotal role in facilitating N-ethylation reactions, particularly through borrowing hydrogen (hydrogen autotransfer) methodologies, which utilize alcohols as alkylating agents and produce water as the sole byproduct.

Palladium Catalysis: Palladium catalysts have emerged as highly effective tools for N-alkylation reactions, including N-ethylation, due to their superior catalytic efficiency, ability to operate under mild conditions, high selectivity, and recyclability. The borrowing hydrogen methodology, facilitated by palladium, offers a sustainable alternative to traditional methods oup.com. For instance, the N-alkylation of 2,6-diethyl aniline (B41778) with acetaldehyde (B116499) using a Pd/C catalyst in an aqueous 2-propanol solvent, with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor, has been reported to proceed smoothly with excellent yields at room temperature osti.govresearchgate.net.

Ruthenium Catalysis: Ruthenium complexes are also prominent in N-alkylation, often showing high catalytic performance under solvent-free conditions. For example, N-coordinated Ru(II) complexes have been demonstrated for the N-alkylation of primary amines with alcohols, achieving high conversions researchgate.net. Ruthenium arene complexes have been utilized to catalyze the N-alkylation of aniline derivatives using ethanol (B145695), with some catalysts achieving yields up to 95% with low catalyst loadings acs.org.

Other Transition Metals: Beyond palladium and ruthenium, other transition metals such as copper, nickel, cobalt, iron, and manganese have been explored for N-alkylation via the borrowing hydrogen concept researchgate.net. Iron catalysts, for instance, can facilitate reductive aminations without the need for external hydrogen pressure, using paraformaldehyde as both a methylating and reducing agent, which could be extended to ethylation with appropriate ethylating agents thieme-connect.com. A pincer-nickel complex has shown utility for catalytic N-alkylation of amines using various alcohols under solvent-free conditions, achieving high yields and turnovers rsc.org.

Table 1: Representative Transition-Metal Catalyzed N-Ethylation Reactions

Catalyst TypeSubstrateAlkylating AgentConditionsYield (%)Reference
Pd/C2,6-Diethyl AnilineAcetaldehydeAqueous 2-propanol, NH4HCO2, RTExcellent osti.govresearchgate.net
Ruthenium Arene Complex (C1)Aniline derivativesEthanol1.0 mol% catalyst loadingUp to 95 acs.org
Pincer-Nickel Complex2-AminopyridineNaphthyl-1-methanolSolvent-free~90 rsc.org
Ru/ACCAminesAlcohols (e.g., ethanol)Aqueous solution, electrochemicalNot specified, but efficient osti.gov

Organocatalytic Approaches to Direct N-Ethylation

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal catalysis, aligning with green chemistry principles by avoiding often toxic metals and simplifying catalyst preparation libretexts.org. While specific examples of direct N-ethylation solely via organocatalysis are less prevalent in the provided data, organocatalysts can be employed in cooperative catalytic systems. For instance, a binary catalytic system of molybdenum with organocatalysts has shown high activity for N-alkylation reactions between alcohols and amines, with selectivity controllable by reaction temperature rsc.org. The use of electrogenerated acetonitrile (B52724) anion, an organocatalytic approach, has been reported for the N-alkylation of N-Boc-protected 4-aminopyridines under mild conditions with high yields and without byproducts researchgate.net.

Photocatalytic and Electrocatalytic N-Ethylation Protocols

Photocatalytic N-Ethylation: Photocatalysis, utilizing light energy to drive chemical reactions, has emerged as a mild and environmentally friendly strategy for N-alkylation. TiO2-based nanomaterials, particularly those loaded with noble metals like palladium (Pd/TiO2) or platinum (Pt/TiO2), have proven effective for the N-alkylation of amines with alcohols oup.comrug.nlrsc.orglibretexts.org. This process typically involves the photo-oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent hydrogenation of the imine by photogenerated hydrogen species rug.nl. This method is advantageous as it uses alcohols as alkylating agents, producing water as the main byproduct rug.nl. For example, Pd-loaded TiO2 photocatalysts have been shown to effectively promote N-ethylation using ethanol rsc.org. Photocatalytic water splitting coupled with alkanol oxidation also presents a sustainable route for selective N-alkylation of nitro-aromatic compounds.

Electrocatalytic N-Ethylation: Electrocatalysis offers a powerful and sustainable platform for C-N bond formation, including N-ethylation, by utilizing electrical energy to drive reactions under mild conditions. Electrocatalytic N-alkylation of amines with alcohols has been demonstrated using platinum electrodes, achieving good current efficiencies osti.gov. Furthermore, a "borrowing hydrogen methodology" via electrocatalysis has been achieved in aqueous solutions using ruthenium on activated carbon cloth (Ru/ACC) osti.gov. Recent advancements also include the electrochemical co-reduction of carbon dioxide (CO2) and nitrate (B79036) (NO3-) to synthesize ethylamine (B1201723), proceeding through an acetaldoxime (B92144) intermediate. Electrochemical oxidation of carboxylic acids can also lead to N-alkylation of heteroarenes. These methods often avoid the need for external oxidants or metal catalysts, contributing to greener synthesis.

Table 2: Advanced Catalytic N-Ethylation Protocols

Protocol TypeCatalyst/SystemSubstrateAlkylating AgentKey FeaturesReference
PhotocatalyticPd/TiO2Amines (e.g., furfurylamine)EthanolMild conditions, uses light, water as byproduct rsc.org
ElectrocatalyticPt electrodes, LiNO3 electrolyteAromatic amines, AnilineEthanol65% current efficiency, ambient temp. osti.gov
ElectrocatalyticCu electrocatalystNO3-, CO2-Synthesis of ethylamine via acetaldoxime

Green Chemistry Principles in N-Ethyl Compound Synthesis

The application of green chemistry principles in N-ethyl compound synthesis focuses on minimizing the environmental footprint of these processes, primarily through the reduction or elimination of hazardous substances and the optimization of reaction conditions.

Solvent-Free and Aqueous-Phase N-Ethylation Reactions

Solvent-Free N-Ethylation: Performing reactions without organic solvents significantly reduces waste and simplifies purification. Microwave-mediated, solvent-free N-alkylation of amides with alcohols has been achieved using iridium catalysts like (Cp*IrCl2)2, producing high yields of N-alkyl amides with water as the sole byproduct. Similarly, nickel on silica-alumina catalysts has been successfully employed for the solvent-free N-alkylation of amides with alcohols, demonstrating excellent yields. Pincer-nickel complexes also enable solvent-free N-alkylation of amines with alcohols rsc.org.

Aqueous-Phase N-Ethylation: Utilizing water as a reaction medium is a cornerstone of green chemistry. N-alkylation of amines with alkyl halides in aqueous media has been reported, often in the presence of mild bases like sodium bicarbonate (NaHCO3) or phase-transfer catalysts such as cyclodextrins. These methods offer a simple, efficient, and environmentally benign alternative to traditional approaches. Notably, chemoselective N-alkylation of indoles in aqueous microdroplets has been achieved without any catalyst, showcasing the unique reactivity possible in such environments.

Bio-Catalyzed and Enzymatic N-Ethylation Methods

Biocatalysis, employing enzymes or whole cells, represents a highly selective and environmentally sustainable approach to N-ethylation.

Enzymatic N-Ethylation: Engineered and natural methyltransferases (enzymes) have demonstrated the ability to perform regioselective N-alkylation, including ethylation, of unsaturated heterocycles such as benzimidazoles, benzotriazoles, imidazoles, and indazoles. These enzymatic reactions often proceed with high regioselectivity (up to >99%) and excellent yields (up to 99%) on a preparative scale, using simple reagents like iodoalkanes or methyl tosylate. The use of enzyme cascades, involving two methyltransferases, allows for efficient and selective alkyl group transfer.

Table 3: Green Chemistry Approaches to N-Ethylation

Method TypeSpecific ApproachSubstrateAlkylating AgentYield (%)Reference
Solvent-FreeMicrowave-mediated Ir-catalyzedAmidesAlcoholsHigh
Solvent-FreeNi on Silica-Alumina catalyzedAmidesAlcohols13-99
Aqueous-PhaseNaHCO3 mediatedAminesAlkyl halidesExcellent
Aqueous-PhaseCyclodextrin mediatedSulfonamidesAllyl bromide (followed by epoxidation)57-76 (not optimized)
BiocatalyticEngineered MethyltransferasesN-heterocycles (e.g., benzimidazoles)Iodoalkanes, Methyl tosylateUp to 99
BiocatalyticReductive Aminase (RedAm) cascadeAminesAlcohols or Carboxylic acidsNot specified, but efficient

Stereoselective Synthesis of Chiral N-Ethyl Derivatives

The synthesis of chiral N-ethyl derivatives with high enantiomeric or diastereomeric purity is a significant challenge in organic chemistry due to the potential for multiple stereoisomers, each possessing distinct biological activities and physicochemical properties. Stereoselective approaches are therefore paramount for the targeted synthesis of desired N-ethyl compounds.

Enantioselective N-Ethylation Techniques

Enantioselective N-ethylation aims to selectively form one enantiomer of a chiral N-ethyl compound. Significant progress has been made through catalytic approaches. For instance, the highly enantioselective hydroamination of alkenes has been achieved using N-fluorobenzenesulfonimides (NFSI) as both a nitrogen source and an oxidant under chiral cobalt catalysis, demonstrating excellent regioselectivity and broad functional group tolerance rsc.org.

Another effective strategy involves asymmetric α-alkylation of glycine (B1666218) Schiff bases. Chiral Cinchona alkaloid phase transfer catalysts have been successfully employed to synthesize both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity. This method is simple, scalable, and offers predictable stereochemistry, with Cinchonine-type catalysts leading to (R)-α-amino acid derivatives and Cinchonidine-type catalysts affording (S)-α-amino acid derivatives buchler-gmbh.com.

Furthermore, palladium-catalyzed decarboxylative allylic alkylation of lactams represents a valuable method for the enantioselective preparation of chiral nitrogen-containing heterocycles, including 3,3-disubstituted pyrrolidinones and piperidinones. This approach provides a synthetic entry into the asymmetric synthesis of quaternary N-heterocycles, which are prevalent in biologically active alkaloids and pharmaceutical agents nih.gov. Asymmetric N-alkylations of isatins with enals, catalyzed by prolinol-based systems through iminium activation, have also yielded N-alkylated isatins with excellent enantioselectivity, which can be further transformed into chiral N-alkylated indole (B1671886) derivatives rsc.org.

Diastereoselective Synthesis of N-Ethyl Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within an N-ethyl compound. A notable example is the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate. Key steps include the nucleophilic addition of triethyl phosphite (B83602) to chiral N-acyliminium ions, leading to separable diastereoisomers (e.g., diethyl (2R,4R)- and (2S,4R)-4-hydroxyphosphopipecolate), followed by epimerization to access other stereoisomers thieme-connect.de.

Chiral N-tert-butanesulfinyl imines have proven to be highly effective auxiliaries in diastereoselective syntheses. For instance, the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anion to chiral N-tert-butanesulfinyl aldimines has been reported beilstein-journals.org. Similarly, the stereoselective addition of ethyl acetate (B1210297) enolate to the C=N bond of N-tert-butylsulfinylimines has been investigated, with conditions identified that yield corresponding addition products as a single diastereomer in good yields researchgate.net. Diastereoselective synthesis of aziridines has also been achieved through the allylation of N-tert-butanesulfinyl imines with allylic bromides in the presence of zinc or indium metals, demonstrating high levels of stereocontrol beilstein-journals.org.

The total synthesis of complex natural products like germicidin (B582966) N (3-ethyl-4-hydroxy-6-[(1S, 2R)-2-hydroxy-1-methylpropyl]-2H-pyran-2-one) exemplifies the power of combined enantio- and diastereoselective strategies. All four possible stereoisomers of germicidin N have been synthesized through stereoselective alkylation and Claisen condensation steps, starting from chiral β-hydroxyesters tandfonline.comtandfonline.com.

Flow Chemistry Applications in N-Ethyl Compound Production

Flow chemistry, also known as continuous flow chemistry or continuous processing, offers significant advantages over traditional batch methods for the production of chemical compounds, including N-ethyl derivatives. These benefits stem from enhanced mass and heat transfer, improved safety, increased reaction efficiency, reduced waste generation, and better scalability mt.comrsc.org.

In a flow chemistry setup, reactants are continuously pumped into a reactor, allowing for precise control over reaction parameters such as mixing, temperature, and residence time mt.com. This precise control leads to improved product yield and impurity profiles mt.com. Flow chemistry enables access to a wider range of reaction variables, such as running reactions at higher temperatures and pressures than typically feasible in batch, which can lead to higher product yields mt.com.

Novel Functionalization and Derivatization Routes for N-Ethyl Scaffolds

The development of novel functionalization and derivatization routes for N-ethyl scaffolds is crucial for expanding their chemical space and enabling the synthesis of new compounds with tailored properties. These routes often involve introducing additional functional groups or modifying existing ones on the N-ethyl moiety or the scaffold to which it is attached.

Reductive amination, a common method for forming N-alkyl derivatives, involves the formation of Schiff bases between amine and carbonyl groups, followed by reduction with suitable reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride nih.gov. This method can be applied to introduce an ethyl group onto an amine or to further derivatize an existing N-ethyl amine.

"Click chemistry" approaches have also been utilized for the derivatization of N-containing polymers like chitosan, allowing for the preparation of N-grafted copolymers nih.gov. While applied to polymers, the principles of chemoselective coupling reactions are transferable to smaller N-ethyl scaffolds for precise functionalization.

More broadly, the design and synthesis of defined molecular scaffolds, often for drug discovery, emphasize the importance of diverse functionalization. Strategies combine multicomponent assembly processes (MCAP) with ring-forming reactions to generate pivotal intermediates that can be further elaborated into complex, functionalized heterocyclic scaffolds nih.gov.

A significant recent advancement in N-functionalization involves tertiary =NH sulfonimidamides. A variety of N-functionalization reactions have been developed for these scaffolds, including arylation, alkylation, trifluoromethylation, cyanation, sulfonylation, alkoxycarbonylation (carbamate formation), and aminocarbonylation (urea formation). Notably, the desired N-ethyl derivative of a sulfonimidamide (compound 2ca) was synthesized in 99% isolated yield, showcasing a highly efficient route for introducing the N-ethyl group and further functionalizing such scaffolds researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Diethyl 4-hydroxyphosphopipecolate (mixture of stereoisomers)Not found
Germicidin N (3-ethyl-4-hydroxy-6-[(1S, 2R)-2-hydroxy-1-methylpropyl]-2H-pyran-2-one)139556854
N-Ethyl Sulfonimidamide (general term, specific derivative 2ca in researchgate.net not explicitly named with full structure)Not found
N-Fluorobenzenesulfonimide (NFSI)104593
Ethyl acetate8857
Ethyl cyclobutanecarboxylate13615
Ethyl bromoacetate7925
Ethyl phenylphosphinateNot found

Note: PubChem CIDs for "Diethyl 4-hydroxyphosphopipecolate" and a specific "N-Ethyl Sulfonimidamide" (like 2ca from researchgate.net where the full structure is not provided in text) were not directly found with the provided information. "Diethyl 4-hydroxyphosphopipecolate" appears to be a class of compounds with multiple stereoisomers, and a single CID for the mixture is unlikely. For "N-Ethyl Sulfonimidamide," without a specific full chemical name or structure, a unique PubChem CID cannot be identified.

N-ethyl compounds, characterized by an ethyl group attached to a nitrogen atom, are ubiquitous motifs in organic chemistry, finding application across various fields. The development of advanced synthetic methodologies for these compounds is crucial for accessing complex molecular architectures with specific properties. Recent advancements have focused on achieving high stereocontrol, leveraging continuous flow processes for efficiency, and exploring novel routes for functionalization.

Stereoselective Synthesis of Chiral N-Ethyl Derivatives

The synthesis of chiral N-ethyl derivatives with high enantiomeric or diastereomeric purity is a significant challenge in organic chemistry due to the potential for multiple stereoisomers, each possessing distinct biological activities and physicochemical properties. Stereoselective approaches are therefore paramount for the targeted synthesis of desired N-ethyl compounds.

Enantioselective N-Ethylation Techniques

Enantioselective N-ethylation aims to selectively form one enantiomer of a chiral N-ethyl compound. Significant progress has been made through catalytic approaches. For instance, the highly enantioselective hydroamination of alkenes has been achieved using N-fluorobenzenesulfonimides (NFSI) as both a nitrogen source and an oxidant under chiral cobalt catalysis, demonstrating excellent regioselectivity and broad functional group tolerance. rsc.org

Another effective strategy involves asymmetric α-alkylation of glycine Schiff bases. Chiral Cinchona alkaloid phase transfer catalysts have been successfully employed to synthesize both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity. This method is simple, scalable, and offers predictable stereochemistry, with Cinchonine-type catalysts leading to (R)-α-amino acid derivatives and Cinchonidine-type catalysts affording (S)-α-amino acid derivatives. buchler-gmbh.com

Furthermore, palladium-catalyzed decarboxylative allylic alkylation of lactams represents a valuable method for the enantioselective preparation of chiral nitrogen-containing heterocycles, including 3,3-disubstituted pyrrolidinones and piperidinones. This approach provides a synthetic entry into the asymmetric synthesis of quaternary N-heterocycles, which are prevalent in biologically active alkaloids and pharmaceutical agents. nih.gov Asymmetric N-alkylations of isatins with enals, catalyzed by prolinol-based systems through iminium activation, have also yielded N-alkylated isatins with excellent enantioselectivity, which can be further transformed into chiral N-alkylated indole derivatives. rsc.org

Diastereoselective Synthesis of N-Ethyl Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within an N-ethyl compound. A notable example is the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate. Key steps include the nucleophilic addition of triethyl phosphite to chiral N-acyliminium ions, leading to separable diastereoisomers (e.g., diethyl (2R,4R)- and (2S,4R)-4-hydroxyphosphopipecolate), followed by epimerization to access other stereoisomers. thieme-connect.de

Chiral N-tert-butanesulfinyl imines have proven to be highly effective auxiliaries in diastereoselective syntheses. For instance, the highly diastereoselective addition of ethyl cyclobutanecarboxylate anion to chiral N-tert-butanesulfinyl aldimines has been reported. beilstein-journals.org Similarly, the stereoselective addition of ethyl acetate enolate to the C=N bond of N-tert-butylsulfinylimines has been investigated, with conditions identified that yield corresponding addition products as a single diastereomer in good yields. researchgate.net Diastereoselective synthesis of aziridines has also been achieved through the allylation of N-tert-butanesulfinyl imines with allylic bromides in the presence of zinc or indium metals, demonstrating high levels of stereocontrol. beilstein-journals.org

The total synthesis of complex natural products like germicidin N (3-ethyl-4-hydroxy-6-[(1S, 2R)-2-hydroxy-1-methylpropyl]-2H-pyran-2-one) exemplifies the power of combined enantio- and diastereoselective strategies. All four possible stereoisomers of germicidin N have been synthesized through stereoselective alkylation and Claisen condensation steps, starting from chiral β-hydroxyesters. tandfonline.comtandfonline.com

Flow Chemistry Applications in N-Ethyl Compound Production

Flow chemistry, also known as continuous flow chemistry or continuous processing, offers significant advantages over traditional batch methods for the production of chemical compounds, including N-ethyl derivatives. These benefits stem from enhanced mass and heat transfer, improved safety, increased reaction efficiency, reduced waste generation, and better scalability. mt.comrsc.org

In a flow chemistry setup, reactants are continuously pumped into a reactor, allowing for precise control over reaction parameters such as mixing, temperature, and residence time. mt.com This precise control leads to improved product yield and impurity profiles. mt.com Flow chemistry enables access to a wider range of reaction variables, such as running reactions at higher temperatures and pressures than typically feasible in batch, which can lead to higher product yields. mt.com

Novel Functionalization and Derivatization Routes for N-Ethyl Scaffolds

The development of novel functionalization and derivatization routes for N-ethyl scaffolds is crucial for expanding their chemical space and enabling the synthesis of new compounds with tailored properties. These routes often involve introducing additional functional groups or modifying existing ones on the N-ethyl moiety or the scaffold to which it is attached.

Reductive amination, a common method for forming N-alkyl derivatives, involves the formation of Schiff bases between amine and carbonyl groups, followed by reduction with suitable reducing agents like sodium borohydride or sodium cyanoborohydride. nih.gov This method can be applied to introduce an ethyl group onto an amine or to further derivatize an existing N-ethyl amine.

"Click chemistry" approaches have also been utilized for the derivatization of N-containing polymers like chitosan, allowing for the preparation of N-grafted copolymers. nih.gov While applied to polymers, the principles of chemoselective coupling reactions are transferable to smaller N-ethyl scaffolds for precise functionalization.

More broadly, the design and synthesis of defined molecular scaffolds, often for drug discovery, emphasize the importance of diverse functionalization. Strategies combine multicomponent assembly processes (MCAP) with ring-forming reactions to generate pivotal intermediates that can be further elaborated into complex, functionalized heterocyclic scaffolds. nih.gov

A significant recent advancement in N-functionalization involves tertiary =NH sulfonimidamides. A variety of N-functionalization reactions have been developed for these scaffolds, including arylation, alkylation, trifluoromethylation, cyanation, sulfonylation, alkoxycarbonylation (carbamate formation), and aminocarbonylation (urea formation). Notably, the desired N-ethyl derivative of a sulfonimidamide (compound 2ca) was synthesized in 99% isolated yield, showcasing a highly efficient route for introducing the N-ethyl group and further functionalizing such scaffolds. researchgate.net

Mechanistic Investigations of N Ethyl Compound Reactivity and Transformations

Reaction Kinetics and Thermodynamics of N-Ethyl Bond Transformations

The kinetics and thermodynamics of N-ethyl bond transformations provide fundamental insights into the feasibility and rate of N-ethylation processes and reactions involving existing N-ethyl groups. Activation energies (Ea) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) are critical for understanding reaction profiles.

Studies on the N-ethylation of ethylenediamine (B42938) have reported an activation energy of 37 kcal/mol, indicating a significant energy barrier for this transformation wikipedia.org. In the context of N-alkylation of pyrazole, computational studies have determined activation energies of 10.77 kcal/mol for N-1 alkylation and 9.24 kcal/mol for N-2 alkylation, suggesting a kinetic preference for alkylation at the N-2 position fishersci.ca. Similarly, the N-ethylation of N-benzyl-4-oxo-dihydroquinoline-3-carboxamide exhibits activation energies of 9.5 kcal/mol for N3'-ethylation and 11.4 kcal/mol for N1-ethylation, implying a favored N3'-ethylation pathway ontosight.ai.

Table 1: Representative Activation Energies for N-Ethylation Reactions

Reaction TypeSubstrateActivation Energy (kcal/mol)Reference
N-alkylation (general)Ethylenediamine37 wikipedia.org
N-ethylation (regioselective)N-benzyl-4-oxo-dihydroquinoline-3-carboxamide (N3')9.5 ontosight.ai
N-ethylation (regioselective)N-benzyl-4-oxo-dihydroquinoline-3-carboxamide (N1)11.4 ontosight.ai
N-alkylation (regioselective)Pyrazole (N-1)10.77 fishersci.ca
N-alkylation (regioselective)Pyrazole (N-2)9.24 fishersci.ca
Pyrolytic reaction (unimolecular first-order)N-ethyl substituted 2-aminopyrazine60.2 (252.02 kJ/mol) fishersci.at

Elucidation of Reaction Intermediates in N-Ethylation Processes

Identifying and characterizing transient reaction intermediates is paramount for a comprehensive understanding of N-ethylation mechanisms. Various spectroscopic and experimental techniques are employed for this purpose.

In N-alkylation reactions involving alcohols and amines, particularly those proceeding via a hydrogen autotransfer mechanism, aldehyde and imine intermediates are commonly observed fishersci.fifishersci.ca. In situ Nuclear Magnetic Resonance (NMR) studies have successfully detected the simultaneous presence of the alcohol starting material, the aldehyde and imine intermediates, and the final amine product, providing direct evidence for their roles in the catalytic cycle fishersci.ca. For example, in the electrocatalytic N-alkylation of amines, operando Synchrotron Radiation-Fourier Transform Infrared (SR-FTIR) and Raman spectroscopy have been utilized to characterize reaction intermediates on the catalyst surface fishersci.ca.

In N-alkylation of indoles, the use of polar protic solvents can lead to an alternative pathway involving indolinium intermediates wikipedia.org. For the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, the reaction is proposed to involve the formation of a conjugate base intermediate through the deprotonation of the oxoquinoline core, which then acts as the nucleophile in an S_N2 reaction with bromoethane (B45996) fishersci.no. Further evidence for carbocation intermediates in N-alkylation of benzyl (B1604629) alcohol with aniline (B41778) over niobium oxide catalysts has been obtained through carbocation-trapping experiments, confirming an S_N1 mechanism .

Solvent Effects and Medium Influence on N-Ethyl Reaction Pathways

In manganese-catalyzed regioselective dehydrogenative C- vs. N-alkylation of indoles, solvent polarity and acidity are critical determinants of regioselectivity wikipedia.org. Toluene (B28343), a non-polar solvent, favors C3-alkylation, whereas polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) promote N-alkylation. TFE achieves this by accelerating condensation reactions and facilitating the formation of indolinium intermediates, thereby steering the reaction towards N-ethylation wikipedia.org.

Another example highlighting solvent influence is the N-alkylation of benzyl alcohol with aniline over a niobium oxide catalyst. In polar solvents like toluene, a high yield (65%) of N-benzylaniline was achieved, while nonpolar solvents such as cyclohexane (B81311) and dodecane (B42187) resulted in drastically reduced yields (3.2% and 4.4%, respectively) . This demonstrates the critical role of polar media in stabilizing carbocation intermediates, which are key to the S_N1 mechanism proposed for this reaction .

Table 2: Solvent Effects on N-Alkylation Yields

Solvent TypeSolventYield of N-Benzylaniline (%)Mechanism ImplicationReference
PolarToluene65.0Stabilizes carbocation
NonpolarCyclohexane3.2Does not stabilize carbocation
NonpolarDodecane4.4Does not stabilize carbocation

In acid-catalyzed reactions, solvent choice can dictate chemoselectivity. For instance, in the alkylation of unprotected arylamines, toluene favors N-alkylation, while the protic solvent hexafluoroisopropanol (HFIP) is essential for para C-alkylation atamanchemicals.com. Computational studies (DFT) indicate that solvent molecules stabilize specific transition states via hydrogen bonding, thereby influencing the reaction selectivity atamanchemicals.com. The N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide also shows varying activation energies and enthalpies depending on the reaction medium, further emphasizing the impact of solvent environment on N-ethyl reaction pathways fishersci.nofishersci.fi.

Transition State Analysis in N-Ethyl Compound Reactions

Transition state (TS) analysis is fundamental to understanding the molecular rearrangements and bond changes that occur during N-ethyl compound reactions. This involves characterizing the geometry, energy, and electronic structure of the highest energy point along the reaction coordinate.

In the pyrolytic reactions of N-ethyl substituted 2-aminopyrazine, theoretical studies indicate a unimolecular first-order mechanism proceeding through a six-member ring transition state fishersci.at. For the N-alkylation of amines with alcohols catalyzed by a Cp*iridium complex, the turnover frequency-determining transition state (TDTS) was identified as a β-hydrogen elimination step fishersci.fi.

Many N-ethylation processes, particularly those involving nucleophilic attack on an electrophilic carbon, proceed via an S_N2 mechanism. In such reactions, the transition state is characterized by a concerted backside attack of the nucleophile, leading to a trigonal bipyramidal geometry around the carbon atom undergoing substitution wikidata.org. At this transition state, partial bonds are formed between the nucleophile and the carbon, and partial bonds are broken between the carbon and the leaving group wikidata.org. Steric hindrance around the electrophilic carbon significantly impacts the reaction rate, with primary N-ethyl systems reacting faster than more substituted ones (e.g., methyl > ethyl > isopropyl) wikidata.org.

In the context of N-nitrosamine DNA alkylation, computational studies have analyzed the S_N2 transition states for alkylation at O6 and N7 sites of guanine, revealing distinct asymmetry in these transition states wikipedia.org. The aminolysis of aryl N-ethyl thiocarbamates suggests a hydrogen bond cyclic transition state, characterized by low activation enthalpy and a large negative activation entropy, indicating a highly ordered arrangement of reactants at the transition state cenmed.com.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the intricate mechanisms of N-ethyl compound reactions. These methods allow for the exploration of potential energy surfaces (PES), identification of intermediates and transition states, and calculation of energetic and electronic parameters.

DFT calculations have been extensively used to investigate the regioselectivity of N-ethylation reactions. For instance, in the N-ethylation of N-benzyl-4-oxo-dihydroquinoline-3-carboxamide, DFT calculations were employed to assess the acidity of different nitrogen atoms and the activation energies for possible ethylation pathways, providing a theoretical basis for the observed regioselectivity ontosight.aifishersci.no. These calculations can help predict the preferred deprotonation sites and subsequent nucleophilic attack.

In catalytic N-alkylation, computational studies have been crucial. DFT calculations confirmed the hydrogen autotransfer mechanism for the Cp*iridium-catalyzed N-alkylation of amines with alcohols, providing detailed energetic profiles for each stage of the catalytic cycle fishersci.fi. Similarly, DFT studies elucidated the mechanism of manganese-catalyzed regioselective C- vs. N-alkylation of indoles, highlighting the role of manganese-catalyzed hydride transfer and the influence of solvent effects on the reaction pathway wikipedia.org.

Computational methods also provide insights into the electronic properties of reactants and intermediates, which are crucial for understanding reactivity. DFT calculations on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, for example, yielded electronic parameters such as electrostatic potential, frontier orbital energies (HOMO and LUMO), and global reactivity indices (electrophilicity, nucleophilicity), which help explain the reaction's polar character fishersci.se. Furthermore, DFT has been applied to understand the chemoselectivity and solvent effects in acid-catalyzed N-alkylation and C-alkylation of arylamines, identifying different transition state models and the stabilizing role of solvent molecules via hydrogen bonding atamanchemicals.com. The mechanism of Raney Ni-catalyzed reductive N-methylation, involving addition, dehydration, and hydrogenation steps, has also been detailed through DFT calculations nih.gov.

Computational chemistry allows for the prediction of bond dissociation energies and the analysis of reaction dynamics, offering a powerful complement to experimental investigations in unraveling the complex reactivity and transformations of N-ethyl compounds indiamart.com.

Structural Elucidation and Conformational Analysis of N Ethyl Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of N-ethyl compounds, offering insights into their atomic connectivity, functional groups, and electronic environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of N-ethyl derivatives, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The N-ethyl group typically exhibits characteristic signals in the proton NMR spectrum. The methylene (B1212753) protons (N-CH₂) usually appear as a quartet or multiplet, while the methyl protons (CH₃) appear as a triplet due to spin-spin coupling with the adjacent methylene protons. For instance, in 4-methoxy-N-ethylamphetamine HCl, the N-ethyl group's methylene protons resonate as a multiplet around 3.2 ppm, and the methyl protons appear as a triplet at 1.3 ppm researchgate.net. Similarly, for N-ethylaniline, the N-ethyl methylene protons show a multiplet at 3.114 ppm, and the methyl protons exhibit a triplet at 1.216 ppm with a coupling constant J of 7.1 Hz chemicalbook.com. In N-ethylformamide, the N-ethyl methylene protons are found around 3.32 ppm, and the methyl protons at 1.173 ppm chemicalbook.com. The N-H proton, if present (in primary or secondary amines), typically appears as a broad singlet in the range of 1.0-2.0 ppm and is exchangeable with deuterium (B1214612) oxide (D₂O), which can be used to confirm its identity docbrown.infodocbrown.info.

Table 1: Typical ¹H NMR Chemical Shifts for N-Ethyl Moieties (in ppm)

Proton EnvironmentTypical Chemical Shift (ppm)MultiplicityExample CompoundSource
N-CH₂2.5 - 3.5Quartet/MultipletN-Ethylaniline, 4-methoxy-N-ethylamphetamine HCl, N-Ethylformamide researchgate.net, chemicalbook.com, chemicalbook.com
CH₃ (of N-Ethyl)1.0 - 1.5TripletN-Ethylaniline, 4-methoxy-N-ethylamphetamine HCl, N-Ethylformamide researchgate.net, chemicalbook.com, chemicalbook.com
N-H (if present)1.0 - 2.0Broad SingletN-methylethanamine docbrown.info

Mass spectrometry is vital for determining the molecular formula and elucidating fragmentation pathways of N-ethyl compounds. The molecular ion peak ([M]⁺•) provides the molecular weight, while characteristic fragment ions offer clues about the structural subunits.

A common fragmentation pathway for N-ethyl amines and their derivatives is α-cleavage, where a bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. For example, in ethylamine (B1201723), a prominent fragment ion at m/z 30 ([CH₄N]⁺) is observed as the base peak, resulting from the loss of a methyl radical docbrown.info. For N-methylethanamine (ethylmethylamine), the base peak is often observed at m/z 44 ([C₂H₆N]⁺), corresponding to the loss of a methyl group from the parent molecular ion docbrown.info. In the case of 4-methoxy-N-ethylamphetamine HCl, a base peak at m/z 72 is reported, along with fragments at m/z 121 and 192, all consistent with the methoxy-substituted N-ethylamphetamine structure researchgate.net. The presence of heteroatoms can significantly influence fragmentation patterns by localizing the radical cation character msu.edu. For instance, N-ethyl-iodoacetamide modification is stable upon collisional activation, yielding sequence-specific fragment ions (y-type ions) in MS/MS spectra researchgate.net.

Table 2: Characteristic Mass Spectrometry Fragmentation Ions for N-Ethyl Derivatives

Compound Class/ExampleCharacteristic Fragment Ion (m/z)Origin of FragmentSource
Ethylamine30 (base peak)[CH₄N]⁺ (loss of methyl) docbrown.info
N-methylethanamine44 (base peak)[C₂H₆N]⁺ (loss of methyl) docbrown.info
4-methoxy-N-ethylamphetamine HCl72 (base peak)Consistent with N-ethylamphetamine structure researchgate.net
General alkyl amines29[C₂H₅]⁺ (ethyl cation) msu.edu

Infrared (IR) and Raman spectroscopies provide complementary information on the functional groups present in N-ethyl compounds by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: For N-ethyl amines, characteristic N-H stretching vibrations are observed. For secondary N-ethyl amines, these typically appear as one or two bands in the 3200-3400 cm⁻¹ range, often broadened due to hydrogen bonding specac.com. General C-H stretching vibrations for the alkyl groups (CH₂ and CH₃) are observed in the 2870-2960 cm⁻¹ range uomustansiriyah.edu.iq. The C-N stretching vibration can be found in the 1029-1200 cm⁻¹ region specac.com. The IR spectrum of 4-methoxy-N-ethylamphetamine HCl, for example, displays an absorbance pattern consistent with a secondary amine and a para-disubstituted aromatic ring researchgate.net.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for detecting non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. It can provide valuable insights into the conformational preferences and molecular dynamics of N-ethyl moieties. For instance, studies on N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline (B41778) (Disperse Red 1) have utilized both nonresonant and resonant surface-enhanced Raman scattering (SERS and SERRS) to investigate its spectroscopic properties nii.ac.jp. Raman spectroscopy has also been used to study the conformational polymorphism of 1-ethyl-3-methylimidazolium (B1214524) dicyanamide, revealing how the ethyl chain's planarity relative to the imidazolium (B1220033) ring relates to different crystalline phases researchgate.net. Resonance Raman has provided evidence for intramolecular interactions and conformational differences in N-acyl glycine (B1666218) ethyl dithioesters cdnsciencepub.com.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

X-ray Crystallography for N-Ethyl Compound Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of N-ethyl compounds in the solid state. This technique provides highly accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and crystal packing.

Numerous N-ethyl derivatives have had their structures elucidated by single-crystal X-ray diffraction. Examples include N-ethyl-2,2,4,4,6,6-hexaphenyl-3-azacyclotrisiloxane, where X-ray analysis revealed a distorted boat form for the central six-membered ring rsc.org. The molecular structures of a series of N-ethyl phthalimide (B116566) esters have been analyzed by single-crystal X-ray diffraction, highlighting the influence of substituents on crystal stability and molecular packing nih.gov. X-ray crystallography has also been instrumental in identifying the structures of cathinone (B1664624) derivatives, such as N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride, providing unequivocal determination of their structures and enantiomeric forms d-nb.info. Furthermore, the single-crystal X-ray diffraction study of (Z)-N-ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide revealed intramolecular N-H···O hydrogen bonding and intermolecular N-H···O and N-H···S hydrogen bonds forming an infinite three-dimensional network iucr.org.

Chiroptical Methods for Absolute Configuration Assignment of Chiral N-Ethyl Compounds

For N-ethyl compounds that possess chirality, chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to assign their absolute configuration (R or S). These techniques measure the differential absorption or rotation of left and right circularly polarized light by chiral molecules.

The Cahn-Ingold-Prelog (CIP) rules are universally applied to assign R/S descriptors based on atomic number priorities of substituents around a chiral center chadsprep.comlibretexts.org. Chiroptical spectroscopy provides experimental data that can be correlated with these assignments, often with the aid of computational methods. For instance, the achiral molecule N-ethyl-N-isopropylphenylglyoxylamide was found to form chiral crystals where its molecules are arranged in a chiral form. The chirality in the crystal was identified by measuring its CD spectrum in Nujol mull, and subsequent X-ray analysis elucidated the absolute configurations of the chiral crystal and its photoreaction product, an optically active β-lactam derivative acs.org. The sign of the induced Cotton effect in CD spectrophotometric analysis can be specifically correlated with the absolute configuration of an asymmetric carbon in a chiral compound google.com.

Conformational Landscape and Dynamics of N-Ethyl Moieties

The N-ethyl moiety, due to the rotational freedom around its C-C and C-N bonds, exhibits a complex conformational landscape. Understanding these conformational preferences and dynamics is crucial as they can significantly impact a molecule's properties, including its reactivity, binding to biological targets, and physical state.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are extensively used to explore the conformational space and dynamics of N-ethyl derivatives researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netrsc.org. For N-ethyl,N-methyl amides (e.g., N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide), studies have determined conformational stabilities and barriers to internal rotation researchgate.net. These amides can exist as conformational equilibria of several forms, often categorized by the Z- or E-configuration of the carbonyl group relative to the alkyl substituent, and syn or anti arrangements of other fragments mdpi.comnih.govresearchgate.net. The relative position of the methyl part of the N-ethyl group can be almost perpendicular to the plane of heavy atoms, with conformational preference influenced by steric and hyperconjugative/anomeric effects researchgate.net.

Molecular dynamics simulations have shown that the ethyl group in compounds like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can rotate constantly around the bond with the imidazolium ring, suggesting a negligible energy barrier for this conformer change rsc.org. Experimental techniques like variable-temperature NMR spectroscopy can also provide insights into conformational dynamics by observing the coalescence of signals as rotational barriers are overcome wikipedia.org. The conformational flexibility of N-ethyl moieties can play a significant role in molecular recognition, for example, by occupying hydrophobic pockets in protein binding sites, as seen with N-morpholinoethyl moieties in CB2 receptor agonists researchgate.net.

Non-Covalent Interactions within N-Ethyl Molecular Systems

Hydrogen Bonding

Hydrogen bonding is a prominent non-covalent interaction observed in many N-ethyl derivatives. In N-ethyl morpholinium ionic liquids, strong hydrogen bonds are formed between the chloride ion and hydrogen atoms on the morpholinium ring, contributing significantly to the stability of the ion pair.

In the crystal structures of N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride, N-H···Cl interactions are prevalent, along with intramolecular N-H···O or C-H···O hydrogen bonds. ureaknowhow.com The compound (Z)-N-Ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide forms chains through intermolecular N-H···O hydrogen bonds, which are extended by N-H···S hydrogen bonding into an infinite three-dimensional network, and also features an intramolecular N-H···O hydrogen bond.

N-ethyl-N-propyltryptammonium hydrofumarate demonstrates N-H···O and O-H···O hydrogen bonds that generate infinite two-dimensional networks in its extended structure. Furthermore, in the context of drug-receptor interactions, N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors form crucial hydrogen bond interactions with specific amino acid residues, such as K105, M156, and R84, which are vital for their binding affinity.

While not exclusively N-ethyl systems, studies on dihydropyridone supramolecules, which can incorporate N-ethyl groups, highlight the dominance of N-H···O interactions, alongside other non-covalent interactions like C-H···N, C-H···O, C-H···C, N-H···N, C-H···π, and lone pair···π systems, in facilitating self-assembly. The distinction between weak hydrogen bonds (e.g., C-H···O/N) and van der Waals interactions is often made based on their inherent directionality, with hydrogen bonds exhibiting favored linear geometries.

Van der Waals Interactions

Molecular dynamics simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors explicitly account for van der Waals interactions using a defined cutoff value. The influence of van der Waals interactions on the crystal and electronic structures of hybrid perovskites containing organic components, which may include N-ethyl-like moieties, has been investigated. These studies show that while van der Waals interactions might have a slight effect on energy levels, they generally preserve the profiles of electronic curves.

The accurate accounting for dispersion forces, a component of van der Waals interactions, is often addressed in theoretical calculations through dispersion-accounting methods applied to DFT functionals.

Computational Chemistry and Molecular Modeling of N Ethyl Compounds

Density Functional Theory (DFT) Studies of N-Ethyl Structures and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed to investigate the electronic structure, geometries, and reactivity of N-ethyl compounds. DFT calculations provide detailed insights into molecular conformations, bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding their intrinsic properties. For instance, DFT studies have been utilized for the conformational analysis of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, revealing that these N,N-dialkyl substituted bisphosphorylated acetamides exist as a conformational equilibrium of several forms, influenced by the configuration of the carbonyl group and alkyl substituents frontiersin.orgliverpool.ac.uk. Preferred conformers are often stabilized by intramolecular hydrogen contacts involving oxygen atoms of phosphoryl or carbonyl groups and hydrogen atoms from methylene (B1212753) and ethylene (B1197577) bridges, alkyl substituents, or phenyl rings liverpool.ac.uk.

DFT has also been instrumental in characterizing the structural features and reactivity of N-nitrosocarbamates containing N-2-(trimethylsilyl)ethyl groups. Calculations at the B3LYP/6-31+G(d) level accurately reproduce experimental structural data, showing a nearly planar geometry for the N-nitrosocarbamate moiety dergipark.org.tr. Furthermore, DFT aids in understanding the noncovalent interactions in N-ethyl-containing compounds, such as N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, where N–H/N hydrogen bonds are identified as strong interactions contributing to crystal stabilization nih.gov. The method also helps in confirming the geometry and optimized structure of synthesized compounds, providing parameters like HOMO-LUMO energies, dipole moments, and binding energies, as demonstrated in studies of N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide complexes researchgate.netnih.govresearchgate.netnih.gov. DFT can also assess the stability and reactivity of manganese amidinates and β-ketoiminates, including those with N-ethyl groups, by evaluating their interaction with oxidizing co-reactants dovepress.com.

Molecular Dynamics (MD) Simulations of N-Ethyl Compound Behavior

Beyond protein-ligand interactions, MD simulations can explore the conformational changes of larger biological systems influenced by N-ethyl-containing molecules. For instance, MD has been applied to study the N-ethyl-maleimide-sensitive factor (NSF), a protein involved in membrane fusion, to understand the flexibility of its linker regions nih.gov. MD simulations are also valuable for elucidating drug-polymer interactions in amorphous solid dispersions, where the formation of hydrogen bonds and the suppression of molecular motion can be observed, contributing to the stability of the formulation researchgate.net. These dynamic insights are essential for rational design and optimization of N-ethyl compounds for various applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for N-Ethyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models that correlate the structural features of compounds with their biological activities or physicochemical properties. For N-ethyl derivatives, these studies help in understanding how the presence and position of the N-ethyl group influence various molecular characteristics.

QSAR models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to establish structure-activity relationships for their inhibitory activity against ROCK1 ajrconline.orgconicet.gov.arnih.gov. These models reveal favorable and unfavorable structural modifications around the N-ethyl moiety that impact activity, guiding the design of new compounds ajrconline.orgconicet.gov.arnih.gov.

Molecular Docking and Binding Site Analysis for N-Ethyl Ligand Interactions

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other macromolecule, and to estimate the strength of the association (binding affinity). For N-ethyl-containing compounds acting as ligands, docking studies are crucial for understanding their specific interactions within binding sites.

More recently, molecular docking has been employed in the design and screening of N-ethyl-N-methylbenzenesulfonamide derivatives as potential antimicrobial and antiproliferative agents . These studies help identify compounds that are suitable inhibitors against target enzymes, such as dihydrofolate reductase (DHFR) . Similarly, docking simulations for N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have elucidated critical interactions and binding affinities with ROCK1, guiding the design of more potent inhibitors ajrconline.orgconicet.gov.arnih.gov. Virtual screening approaches, which often incorporate molecular docking, have also been used to identify novel N-ethyl-containing lead molecules by predicting their binding to target receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) frontiersin.orgu-strasbg.frevotec.com.

Cheminformatics and Data Mining for N-Ethyl Chemical Space Exploration

Cheminformatics and data mining techniques are essential for exploring the vast chemical space of N-ethyl compounds, facilitating the identification, design, and optimization of new molecules. These approaches leverage computational algorithms to analyze large datasets of chemical structures and their associated properties or activities.

Data mining can be used to identify patterns and relationships within datasets of N-ethyl derivatives, aiding in lead optimization projects acs.org. This involves analyzing the impact of small changes in R-groups, including the N-ethyl group, on the property of interest acs.org. Cheminformatics tools enable the virtual exploration of chemical space, allowing for the high-throughput screening of potential N-ethyl compounds and the analysis of generated data nih.govacs.orgrsc.orggoogle.com.

For example, custom compound library design often utilizes cheminformatics capabilities, including similarity/substructure searching and physicochemical property-driven selections, to assemble screening sets enriched with N-ethyl derivatives that meet specific criteria acs.orgrsc.orgacs.org. This can involve designing libraries to maximize structural diversity or to focus on specific protein targets rsc.org. By converting compound structures into numerical descriptors, cheminformatics facilitates molecular data mining, compound diversity analysis, and activity prediction, thereby accelerating the drug discovery process for N-ethyl-containing molecules liverpool.ac.ukresearchgate.net.

Biomolecular Interactions and Biochemical Studies of N Ethyl Compounds in Vitro & Mechanistic Focus

Molecular Recognition and Binding Affinity Studies with Biological Macromolecules

Molecular recognition, the process by which biological macromolecules interact with small molecules with high specificity and affinity, is fundamental to biological processes. N-ethyl compounds have been investigated for their binding affinities to various biological macromolecules, including receptors and proteins.

For instance, novel N,N-substituted pyrazolopyrimidine acetamide (B32628) derivatives, which include N-ethyl substituents, have demonstrated potent binding affinity for the 18 kDa Translocator Protein (TSPO). Specifically, the compounds N,N-dipropyl acetamide (GMA 10) and N-ethyl and N-methoxy ethyl acetamide (GMA 11) showed binding affinities (Kᵢ) of 0.18 nM and 0.19 nM, respectively. Notably, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) exhibited an even higher affinity of 60 pM, surpassing the reference standard DPA-714 (Kᵢ = 3.66 nM) by 61-fold. The introduction of an N-substituted aromatic substituent with an ethyl group was found to be particularly favorable for TSPO binding nih.gov.

Another class of N-ethyl compounds, indole (B1671886) derivatives with N-ethyl morpholine (B109124) moieties, has been designed as agonists for the CB2 receptor. In vitro studies and molecular docking analyses revealed that the indole ring and the N-ethyl morpholine moiety are crucial for the interaction with the CB2 receptor. Compound 2, an indole derivative with an N-ethyl morpholine moiety, displayed high CB2 receptor affinity at low nanomolar concentrations and superior agonistic action compared to the standard drug GW405833 nih.gov.

Furthermore, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (Compound 1) was identified as a potent inhibitor of the NusB–NusE protein–protein interaction (PPI), which is critical for stable RNA transcription in bacteria. Competitive enzyme-linked immunosorbent assay (ELISA) screening validated Compound 1 as a 20 µM inhibitor of NusB–NusE, highlighting the potential of N-ethyl compounds as antibacterial agents acs.orgresearchgate.net.

Table 1: Binding Affinities of Selected N-Ethyl Compounds to Biological Macromolecules

CompoundTarget MacromoleculeBinding Affinity (Kᵢ)Reference
N,N-dipropyl acetamide (GMA 10)TSPO0.18 nM nih.gov
N-ethyl and N-methoxy ethyl acetamide (GMA 11)TSPO0.19 nM nih.gov
2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15)TSPO60 pM nih.gov
Indole derivative (Compound 2)CB2 ReceptorLow nanomolar nih.gov
N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (Compound 1)NusB–NusE PPI20 µM acs.orgresearchgate.net

Enzyme-Ligand Interactions and Kinetic Characterization of N-Ethyl Modulators

N-ethyl compounds can act as modulators of enzyme activity, functioning as inhibitors or activators, and influencing metabolic pathways by altering enzyme kinetics . Studies have characterized the kinetic interactions of several N-ethyl-containing ligands with enzymes.

N-ethyl-1,2-azaborine, a boron-nitrogen isostere of ethylbenzene (B125841), has been shown to be a potent inhibitor of ethylbenzene dehydrogenase (EbDH). In contrast to ethylbenzene, which is a substrate for EbDH, N-ethyl-1,2-azaborine exhibited a very efficient inhibitory effect with an IC₅₀ value of 2.8 µM. Kinetic analysis revealed it to be a mixed-type inhibitor with a low competitive inhibition constant (Kᵢc = 0.55 µM), suggesting the presence of a second binding site in addition to the active site nih.govresearchgate.net.

N-ethylmaleimide (NEM) is another well-known N-ethyl compound that acts as an irreversible inhibitor of enzymes, particularly those with essential sulfhydryl groups. Studies on papain, a cysteine protease, have demonstrated that NEM irreversibly inactivates the enzyme. The substrate N-benzoylglycine ethyl ester provides full protection against NEM inactivation, whereas α-N-benzoyl-L-arginine ethyl ester offers only partial protection, indicating specific interactions at the active site researchgate.net.

Table 2: Enzyme Modulation by N-Ethyl Compounds

CompoundEnzyme TargetModulatory ActionIC₅₀ / KᵢcReference
N-ethyl-1,2-azaborineEthylbenzene DehydrogenaseInhibitorIC₅₀ = 2.8 µM; Kᵢc = 0.55 µM nih.govresearchgate.net
N-ethylmaleimide (NEM)PapainIrreversible InhibitorNot specified, but complete inactivation observed. researchgate.net

Interactions of N-Ethyl Compounds with Nucleic Acids and Proteins

The interactions of N-ethyl compounds with nucleic acids (DNA and RNA) and proteins are crucial for their biological functions, including potential therapeutic applications.

N-ethyl toluene-4-sulphonamide (Compound 8a) has been shown to interact with DNA molecules in vitro. Research indicates that Compound 8a can be completely buried inside the DNA helix, suggesting a strong intercalation mechanism. Such interactions have implications for diseases involving DNA, such as cancer, and warrant further research to fully understand the mechanism of action mdpi.com.

Beyond direct nucleic acid interactions, N-ethyl compounds also engage in critical protein-protein interactions. As mentioned in Section 6.1, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (Compound 1) inhibits the NusB–NusE protein–protein interaction, which is vital for bacterial RNA transcription acs.orgresearchgate.net. This highlights how N-ethyl moieties can contribute to the disruption of essential protein complexes.

Cellular Uptake and Subcellular Localization Mechanisms (in vitro cell line studies)

Understanding how N-ethyl compounds enter cells and where they localize intracellularly is critical for predicting their biological effects. In vitro cell line studies provide valuable insights into these mechanisms.

Zn(II)N-alkylpyridylporphyrins, including those with ethyl substituents (e.g., ZnTE-2-PyP), have been studied for their cellular uptake and subcellular localization in cultured adenocarcinoma cells. The nature and length of alkyl substituents attached to the meso pyridyl nitrogens influence the compounds' distribution. While hydrophilic Zn-porphyrins primarily localized in lysosomes, amphiphilic hexyl derivatives (e.g., ZnTnHex-2-PyP) showed association with mitochondria, endoplasmic reticulum, and the plasma membrane. The ethyl analog, ZnTE-2-PyP, demonstrated similar subcellular distribution to the hydrophilic variants, predominantly localizing in lysosomes plos.orgnih.gov.

Sulfonate ester fluorinated porphyrins also exhibit enhanced cellular uptake in various cancer cell lines (e.g., A549 and CT26). For these compounds, the uptake can stabilize after a certain incubation period (e.g., 12 hours in A549 cells) or continue to increase over longer durations (e.g., 24 hours in CT26 cells). This indicates that the chemical modifications, including the presence of specific functional groups, can significantly impact the efficiency of internalization mdpi.com.

Poly(N-ethyl pyrrolidine (B122466) methacrylamide) (EPA) copolymers have demonstrated optimal DNA transfection efficiencies in fibroblasts, suggesting their potential as carriers for genetic material in neural cell lines and primary neuron cultures when co-polymerized with other compounds researchgate.net.

Modulation of Specific Intracellular Pathways (in vitro studies)

N-ethyl compounds have been shown to modulate various intracellular signaling pathways, influencing cellular processes in vitro.

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride, for instance, can influence cellular signaling processes, potentially impacting cell proliferation and apoptosis. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of enzymatic activity and alteration of cellular signaling .

Cannabinoids, some of which contain N-ethyl-like ethanolamide structures (e.g., anandamide (B1667382) ethanolamides), are known to modulate intracellular signaling pathways. The activation of CB1 receptors by such compounds can stimulate pathways involved in antioxidative defense and cell survival, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Nrf2 pathways. These interactions can also regulate glutamatergic signaling, N-methyl-D-aspartate (NMDA) receptor activation, calcium influx, and Ca²⁺-regulated signaling cascades. CB2 receptor-mediated effects often involve the suppression of microglial activation and the release of prooxidative and proinflammatory mediators nih.gov.

Intracellular calcium signaling is a fundamental process modulated by various compounds. While not exclusively N-ethyl compounds, marine heterocyclic compounds, some of which could potentially bear N-ethyl groups, have been shown to modulate intracellular Ca²⁺ signals, affecting Ca²⁺ channels and influencing processes like cell proliferation and cell death mdpi.com. Dexamethasone, a glucocorticoid, has been shown to suppress the increase in intracellular calcium concentration in cultured osteoblastic cells clinexprheumatol.org.

Metabolic Pathways and Biotransformation Mechanisms of N-Ethyl Compounds (in vitro/microsomal studies)

In vitro and microsomal studies are crucial for understanding the metabolic fate and biotransformation mechanisms of N-ethyl compounds. These studies often utilize human or animal liver microsomes, S9 fractions, and recombinant cytochrome P450 (CYP) enzymes to identify metabolites and the enzymes involved.

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE) undergoes significant biotransformation. Studies with rat liver microsomes and human P450 enzymes have shown that the major pathway for N-EtFOSE biotransformation is N-dealkylation, yielding N-(2-hydroxyethyl)perfluorooctanesulfonamide (FOSE alcohol) and subsequently perfluorooctanesulfonamide (B106127) (FOSA). These N-dealkylation reactions are primarily catalyzed by rat P450 2C11 and P450 3A2, and by human P450 2C19 and 3A4/5. Additionally, O-glucuronidation of N-EtFOSE and FOSE alcohol, and N-glucuronidation of FOSA, were observed in rat liver microsomal fractions nih.gov.

Etoperidone (B1204206), a compound containing an N-ethyl group, is metabolized via three main pathways: alkyl hydroxylation to form OH-ethyl-Et, phenyl hydroxylation to form OH-phenyl-Et, and N-dealkylation to form 1-m-chlorophenylpiperazine (mCPP) and triazole propyl aldehyde. Kinetic studies using human hepatic S9 fractions and recombinant CYPs revealed that CYP3A4 is the predominant enzyme responsible for the N-dealkylation of etoperidone and its major metabolite, OH-ethyl-Et nih.gov.

Ethyl carbamate (B1207046) metabolism has also been studied in vitro, with evidence suggesting its biotransformation by cytochrome P-450s. Concurrent treatment with acetone (B3395972) was shown to inhibit the metabolism of ethyl carbamate in mice, indicating the involvement of CYP enzymes in its clearance nih.gov.

Table 3: Biotransformation Pathways and Enzymes for N-Ethyl Compounds

CompoundMetabolic PathwayEnzymes Involved (in vitro/microsomal)Reference
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE)N-dealkylation, O-glucuronidation, N-glucuronidationHuman P450 2C19, 3A4/5; Rat P450 2C11, 3A2 nih.gov
EtoperidoneN-dealkylation, Alkyl hydroxylation, Phenyl hydroxylationCYP3A4 nih.gov
Ethyl carbamateMetabolism by oxidationCytochrome P-450s nih.gov

Coordination Chemistry and Materials Science Applications of N Ethyl Moieties

Synthesis and Characterization of Metal Complexes with N-Ethyl-Containing Ligands

One notable class of N-ethyl-containing ligands is N-ethylisopropyldithiocarbamates. Complexes of Co(II) and Fe(III) with these ligands have been synthesized using an in situ method, involving the reaction of secondary amines with carbon disulfide in an ethanol (B145695) solvent, followed by the addition of dissolved metal ions. researchgate.net The resulting Co(II)-N-ethylisopropyldithiocarbamate complex is black, while the Fe(III) counterpart is dark green. researchgate.net Characterization techniques, including melting point, conductivity measurements, Fourier-transform infrared (FT-IR) spectroscopy, and UV-Vis spectroscopy, confirm their formation and structure. researchgate.net FT-IR analysis revealed the presence of Co-S bonds at 362.62 cm⁻¹ and Fe-S bonds at 354.90 cm⁻¹, indicating coordination through sulfur atoms. researchgate.net UV-Vis absorption maxima were observed at 330 nm for the Co(II) complex and 310 nm for the Fe(III) complex. researchgate.net

Similarly, organotin(IV) dithiocarbamate (B8719985) complexes, where the ligand is N-ethyl-N-phenyldithiocarbamate, have been synthesized by reacting mono- and disubstituted organotin(IV) compounds with ammonium (B1175870) dithiocarbamate. researchgate.net These complexes, such as Me₂SnL₂ and Bu₂SnL₂ (where L represents the N-ethyl-N-phenyldithiocarbamate ligand), have been characterized by elemental analysis, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, FT-IR, and in some cases, single-crystal X-ray diffraction, confirming their monomeric nature. researchgate.net Further studies on Sn(II) and Sn(IV) complexes with sodium N-ethyl-N-phenyldithiocarbamate, prepared from carbon disulfide and N-ethyl aniline (B41778), showed a 1:2 metal-to-ligand stoichiometry, with coordination occurring via the sulfur atoms of the dithiocarbamate moiety. lp.edu.ua Molar conductivity measurements indicated that the Sn(II) complexes were non-ionic, while the Sn(IV) complexes were ionic. lp.edu.ua

N-ethyl groups can also be found in pincer ligands. Novel cobalt(II) and nickel(II) complexes have been synthesized with tridentate ONO pincer ligands that incorporate a carbonyl-substituted imidazole (B134444) functionality and feature N-ethyl "wingtip" groups. mdpi.com These complexes were thoroughly characterized using techniques such as NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), IR spectroscopy, single crystal X-ray diffraction, elemental analysis, and cyclic voltammetry. mdpi.com The metal centers in these complexes adopt a pseudo-octahedral geometry. mdpi.com For instance, the cobalt(II) complex with an N-ethyl group exhibited paramagnetic behavior with a magnetic moment (μeff) of 1.59 BM. mdpi.com

Another example involves an azo ligand, 2-((2-(1H-indol-2-yl)ethyl)diazinyl)-5-aminophenol, which contains an N-ethyl group within its structure. This ligand forms complexes with Ni(II), Pd(II), Pt(IV), and Au(III) ions. The synthesis involves the reaction of the diazonium salt of 2-(1H-indol-3-yl)-ethylamine with 3-aminophenol. Characterization through elemental analysis, ¹H and ¹³C-NMR, IR, LC-Mass, UV-Vis spectral analysis, DSC/TGA, magnetic measurements, and molar conductance confirmed a 1:1 metal-to-ligand stoichiometry and non-electrolytic nature for these complexes. The electronic absorption spectra for the Ni(II) complex showed characteristic peaks at 284 nm, 443 nm, 618 nm, and 677 nm, indicative of a tetrahedral geometry, while the Pt(IV) complex exhibited an octahedral geometry, and Pd(II) and Au(III) complexes displayed square planar geometries.

Table 1: Examples of Metal Complexes with N-Ethyl-Containing Ligands and Their Characterization Data

Ligand Type (N-Ethyl Moiety)Metal IonComplex ColorKey Characterization FindingsReference
N-EthylisopropyldithiocarbamateCo(II)BlackCo-S bond (362.62 cm⁻¹), λmax = 330 nm researchgate.net
N-EthylisopropyldithiocarbamateFe(III)Dark GreenFe-S bond (354.90 cm⁻¹), λmax = 310 nm researchgate.net
N-Ethyl-N-phenyldithiocarbamateSn(II)-1:2 metal:ligand, non-ionic lp.edu.ua
N-Ethyl-N-phenyldithiocarbamateSn(IV)-1:2 metal:ligand, ionic lp.edu.ua
ONO Pincer Ligand (N-Ethyl wingtip)Co(II)-Pseudo-octahedral geometry, μeff = 1.59 BM mdpi.com
Azo Ligand (N-Ethyl in indole-ethylamine)Ni(II)-Tetrahedral geometry, λmax = 284, 443, 618, 677 nm

Catalytic Activity of N-Ethyl Metal Complexes in Organic Transformations

Metal complexes featuring N-ethyl-containing ligands can exhibit significant catalytic activity in various organic transformations, often due to the specific electronic and steric environments provided by the N-ethyl moiety. The N-ethyl group can influence the stability, reactivity, and selectivity of the catalytic species.

N-heterocyclic carbenes (NHCs), which can be N-ethyl-substituted, have emerged as powerful strong σ-donor ligands for a variety of transition metals, enabling highly efficient catalysis and novel molecular transformations. nih.gov The strong metal-ligand bonds formed with NHCs contribute to enhanced stability of the catalytic systems. rsc.org For instance, an ethyl ester functionalized benzimidazolium trifluoromethanesulfonate (B1224126), a precursor to an N-ethyl-substituted NHC, has been utilized to modify gold electrodes. rsc.org These NHC-coated electrodes demonstrated a tenfold larger response compared to electrodes coated with 6-mercapto-hexanoic acid in electrochemical detection applications, highlighting the catalytic or sensing enhancement provided by the N-ethyl-containing NHC. rsc.org

Furthermore, cobalt(II) and nickel(II) pincer ligand complexes containing N-ethyl "wingtip" groups have shown reduction activity. mdpi.com It is hypothesized that the inherent redox capability of the N-ethyl-containing ligand may contribute to their electrocatalytic properties, suggesting a direct role for the N-ethyl moiety in facilitating electron transfer processes crucial for catalysis. mdpi.com While specific organic transformations catalyzed solely by the N-ethyl metal complexes are areas of ongoing research, the design principles leveraging the N-ethyl group for influencing electronic properties and stability are critical for developing new catalytic systems.

Integration of N-Ethyl Groups into Polymeric and Supramolecular Materials

N-ethyl moieties can be strategically integrated into polymeric and supramolecular architectures, influencing their assembly, properties, and potential applications. This integration can occur through covalent bonding within polymer backbones or side chains, or through non-covalent interactions in supramolecular assemblies.

In the realm of supramolecular polymers, N-ethyl morpholine (B109124) has been employed in the synthesis of non-covalently end-capped ruthenium(II) polymers. tandfonline.com This process involves the reaction of a mono-complex formed from ruthenium(III)Cl₃ and a terpyridine-functionalized species with N-ethyl morpholine in ethanol, leading to the formation of the supramolecular polymer. tandfonline.com This demonstrates how an N-ethyl-containing compound can facilitate the construction of complex polymeric architectures through coordination chemistry.

The broader concept of functionalized polymers, including those with N-ethyl groups, is crucial for creating materials with specific macroscopic properties. Telechelic polymers, which are macromolecules with functionalized end-groups, can form percolating clusters and transient gels, or exhibit macroscopic phase separation, depending on their chemistry and architecture. researchgate.net The ability to externally control the morphology and physical properties of these materials, potentially through the judicious placement of N-ethyl functionalization, makes them versatile building blocks in modern materials science. researchgate.net

Supramolecular polymers, generally, can be formed through dynamic non-covalent interactions like hydrogen bonding, metal-ligand bonding, and π-π stacking. mdpi.com While not exclusively N-ethyl, the principles of introducing functional units into classical polymer substrates through covalent or non-covalent means apply to N-ethyl-containing monomers or guest molecules, allowing for the creation of materials with reversible, degradable, self-healing, and stimuli-responsive characteristics. mdpi.com

N-Ethyl Functionalized Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials with N-ethyl groups can impart unique properties, enabling their use in diverse applications, from electrochemical sensing to oil-water separation. The N-ethyl moiety can provide steric bulk, influence surface charge, or act as a site for further chemical modification.

N-heterocyclic carbenes (NHCs), which can be N-ethyl-substituted, have been successfully utilized to functionalize gold surfaces and nanoparticles. rsc.org The strong metal-ligand bonds formed between NHCs and gold provide enhanced stability to these functionalized materials. rsc.org For example, gold electrodes modified with an ethyl ester functionalized benzimidazolium trifluoromethanesulfonate (an N-ethyl-containing NHC precursor) demonstrated significantly improved electrochemical detection capabilities. rsc.org This highlights the utility of N-ethyl-functionalized NHCs in enhancing the performance of sensing platforms.

Another significant application is the fabrication of N-(amino-ethyl)-amino-propyl functionalized magnetite nanoparticles (Fe₃O₄). researchgate.net These nanoparticles are prepared by modifying Fe₃O₄ with N-(amino-ethyl)-amino-propyl trimethoxy silane (B1218182) (AEAPTMS) using a one-pot coprecipitation method. researchgate.net Powder X-ray diffraction measurements confirmed the spinel structure of the magnetite nanoparticles. researchgate.net These modified magnetic nanoparticles exhibited a high positive charge of +33.96 mV and had diameters ranging from 6.5 to 22.5 nm. researchgate.net When applied to the treatment of wastewater from tertiary oil recovery, these N-ethyl functionalized nanoparticles showed an increased oil removal rate, demonstrating their effectiveness in environmental remediation. researchgate.net

Surface functionalization of nanoparticles with various ligands, including small molecules and polymers, is a broad strategy to tune their properties for specific applications, such as nanomedicine. nih.gov N-ethyl groups, when incorporated into such ligands or polymers, can contribute to controlling surface charge, biocompatibility, and interactions with biological systems, although specific examples in nanomedicine were not detailed in the provided search results.

Compound Names and PubChem CIDs

The following table lists the N-ethyl-containing compounds mentioned in this article and their corresponding PubChem CIDs.

Emerging Research Directions and Future Perspectives in N Ethyl Chemistry

Development of Advanced Probes and Tools Utilizing N-Ethyl Functionalities

The incorporation of N-ethyl functionalities has proven instrumental in the design and synthesis of advanced chemical probes and tools for biological and chemical research. These tools enable precise detection, manipulation, and study of complex systems.

One notable application is in the development of fluorescent probes. For instance, researchers have designed a novel AIE (aggregation-induced emission) building block of quinoline-malononitrile (QM) that integrates an N-ethyl group. This QM unit was subsequently utilized to create an AIE-active probe, QM-βgal, specifically for tracking β-galactosidase, an enzyme recognized as a biomarker for cellular senescence and primary ovarian cancers. This approach allows for real-time monitoring and in vivo visualization with high sensitivity fishersci.at. Similarly, N-ethyl-2,3,3-trimethylindolenine has been employed as a structural component linked to a BODIPY core to construct control probes for the detection of hydrogen sulfide, demonstrating the versatility of N-ethyl groups in probe design uni.lu.

Beyond fluorescent probes, N-ethyl-containing compounds serve as critical reagents in synthetic chemistry. N-Ethyl-N'-(3-(dimethylamino)-propyl)carbodiimide (EDC), a water-soluble carbodiimide (B86325) derivative, is widely used as a coupling agent. It facilitates the formation of amide bonds between carboxylic acids and amines, a fundamental reaction in peptide synthesis, protein modification, and cross-linking studies. EDC's ability to activate carboxyl groups makes it an indispensable tool for constructing complex biomolecules and for attaching labels or drugs to proteins for biochemical and biomedical applications uni.lu. Another example is N-ethyl-N-(2-methoxyethyl)acetamide, which functions as a versatile solvent and a valuable reagent in organic synthesis, particularly for amide bond formation and for enhancing the reactivity of certain substrates easychem.org. The presence of the N-ethyl group in these compounds contributes to their specific solvent properties and reactivity profiles, making them essential components in modern chemical synthesis and biological studies.

Application of Machine Learning and AI in N-Ethyl Compound Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical compound discovery and design, including for N-ethyl derivatives. These computational approaches enable the prediction of molecular properties, accelerate virtual screening, and facilitate the generation of novel chemical structures with desired characteristics.

Machine learning models, such as Random Forest, XGBoost, LightGBM, and CatBoost, are increasingly employed to predict the aqueous solubility of chemical compounds, a crucial property in drug discovery fishersci.ca. While not exclusively focused on N-ethyl compounds, these models are applicable to a broad range of organic molecules, including those containing N-ethyl functionalities. For example, N-methylurea, a related N-alkylurea, has been identified as a highly soluble compound by such ML models, underscoring the potential for similar analyses on N-ethyl-substituted molecules fishersci.ca.

Furthermore, ML-based methods are being developed to predict collision cross-section (CCS) values, which are valuable structural descriptors for compound identification in mass spectrometry. In studies involving N-ethyl-p-toluenesulfonamide, it has been observed that protonation can occur on both oxygen and nitrogen atoms, leading to different charge isomers that exhibit distinct CCS values. Predictive ML models can accurately forecast these values, thereby improving the identification of isobaric analytes in complex mixtures uni.lu.

AI and ML algorithms are broadly utilized across various stages of drug discovery, including predicting molecular properties and activities, performing virtual screening, conducting retrosynthetic analysis, and generating new drug candidates nih.govcharchem.orguni.lu. Automated Machine Learning (AutoML) methods are also being deployed to streamline the in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is critical for early-stage drug development uni.lu. These advancements suggest a growing role for AI and ML in expediting the discovery and optimization of N-ethyl-containing compounds for diverse applications.

Sustainable Synthesis and Circular Economy Approaches for N-Ethyl Derivatives

The chemical industry is increasingly focused on sustainable synthesis and circular economy principles to minimize environmental impact and promote resource efficiency. N-ethyl chemistry is actively contributing to these efforts through the development of greener synthetic routes and the exploration of circular material flows.

One significant advancement is the sustainable and affordable synthesis of N-ethyl amines directly from nitroarenes. This method employs a single-site manganese catalyst and involves a cascade of reactions including tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation. This catalytic protocol offers a highly selective and facile route for the large-scale production of N-ethyl aniline (B41778) derivatives, utilizing abundantly available renewable feedstocks like alcohols as alkylating and hydrogenating agents fishersci.cauni.lu.

Another example of green synthesis is the production of N-ethylethylenediamine. A continuous gas-phase catalytic reaction involving ethylenediamine (B42938) and diethyl carbonate has been developed, yielding N-ethylethylenediamine with high efficiency (over 92% yield). This method is characterized by its simplicity, low cost, absence of equipment corrosion, and minimal environmental pollution, as unreacted materials and extractants are recycled, aligning with green chemistry principles sci-toys.com.

The broader principles of green chemistry, such as waste prevention, maximization of atom economy, design of less hazardous chemical syntheses, use of safer solvents, increased energy efficiency, and utilization of renewable feedstocks, are increasingly applied to the synthesis of N-alkyl derivatives, including N-ethyl compounds uni.luuni.lunih.govfishersci.no. These approaches aim to reduce the volume of waste and by-products, eliminate toxic reagents and solvents, and conduct reactions under milder conditions.

The concept of a circular economy (CE) seeks to transform linear production models into closed-loop systems where chemicals and materials are recovered and reused from end-of-life products . While specific detailed examples for N-ethyl derivatives within a fully realized circular economy are still emerging, the foundational principles of circular chemistry—reducing waste, conserving resources, and minimizing environmental impact—are directly applicable. This includes exploring new pathways to recirculate carbon for chemical production and moving away from fossil fuel dependence.

Interdisciplinary Research at the Interface of N-Ethyl Chemistry and Other Scientific Domains

The versatility of the N-ethyl functional group facilitates its integration into diverse scientific domains, fostering interdisciplinary research that pushes the boundaries of conventional chemistry. This interface leads to innovations in materials science, biochemistry, and beyond.

In materials science, N-ethyl-N-(2-methoxyethyl)acetamide, for example, finds applications in the development of novel materials with tailored properties easychem.org. Its unique structure and solvent capabilities contribute to its utility in coatings, inks, and as a solvent for active pharmaceutical ingredients easychem.org. This highlights how the specific characteristics imparted by the N-ethyl group can be leveraged for advanced material design.

The N-ethyl functionality is also crucial in biochemistry and medicinal chemistry. N-Ethylethylenediamine, for instance, acts as a chelating agent and forms organometallic ruthenium(II) complexes that have shown inhibitory effects on human ovarian cancer cell lines. Furthermore, N-ethyl-N'-(3-(dimethylamino)-propyl)carbodiimide (EDC) is a cornerstone reagent in peptide synthesis and protein modification, enabling the creation of complex peptides and the attachment of labels or drugs to proteins for various biochemical and biomedical applications uni.lu. The N-ethyl group is also present in biologically active compounds like α-Ethyl-N-methylphenethylamine, a stimulant and norepinephrine–dopamine releasing agent, linking N-ethyl chemistry to pharmacology and neuroscience.

Interdisciplinary research often involves combining expertise from chemistry with fields such as chemical engineering and atmospheric sciences. This collaborative environment supports projects ranging from the synthesis of nanomaterials from biomass-derived products to broader investigations into the chemical processes that underpin environmental sustainability. The fundamental understanding of N-ethyl chemistry, including its synthesis, reactivity, and structural contributions, is essential for these collaborative efforts to develop solutions across various scientific and technological challenges.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the biochemical interactions of N-Ethy compounds?

  • Methodological Answer : Begin with hypothesis-driven experimental frameworks. Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction kinetics, metabolic activity). Use control groups to isolate effects and employ statistical methods like t-tests for baseline comparisons . For biochemical assays, validate protocols through pilot studies to ensure reproducibility. Reference primary literature for established techniques (e.g., chromatography, spectroscopy) and adapt them to this compound-specific contexts .

Q. What are common pitfalls in interpreting spectral data for this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Spectral artifacts (e.g., solvent interference, instrument noise) can skew results. Use blank controls and baseline correction. Cross-validate findings with complementary methods (e.g., NMR and mass spectrometry) . Document instrument calibration details and adhere to standardized reporting guidelines (e.g., MIAME for microarrays) .

Q. How do researchers ensure ethical compliance when handling this compound compounds in vivo studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for animal or human studies. Prioritize the "3Rs" (Replacement, Reduction, Refinement) in animal testing. Disclose potential hazards (e.g., toxicity) in informed consent forms and adhere to chemical safety regulations (e.g., OSHA guidelines) .

Advanced Research Questions

Q. How can contradictory data on this compound compound efficacy across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, pH). Use sensitivity analysis to assess robustness. Replicate experiments under standardized conditions and apply Bayesian statistics to quantify uncertainty . Publish raw datasets to enable cross-study validation .

Q. What advanced statistical models are suitable for analyzing multi-variable responses in this compound pharmacological studies?

  • Methodological Answer : Multivariate ANOVA (MANOVA) or mixed-effects models can handle interdependent variables. For dose-response curves, nonlinear regression (e.g., Hill equation) is ideal. Machine learning approaches (e.g., random forests) may uncover hidden patterns in high-throughput datasets .

Q. How can researchers integrate multi-omics data to elucidate the metabolic pathways of this compound compounds?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment). Validate hypotheses with CRISPR-Cas9 knockout models or isotopic tracing . Use platforms like Galaxy or KNIME for workflow reproducibility .

Data Management & Reproducibility

Q. What strategies enhance the reproducibility of this compound compound synthesis protocols?

  • Methodological Answer : Document synthesis steps in detail (e.g., stoichiometry, catalyst purity). Share protocols via platforms like Protocols.io . Implement version control for lab notebooks and use digital tools (e.g., Electronic Lab Notebooks) to track modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.